molecular formula C15H23N B1420968 1-Cyclohexyl-3-phenylpropan-2-amine CAS No. 4442-86-8

1-Cyclohexyl-3-phenylpropan-2-amine

Cat. No. B1420968
CAS RN: 4442-86-8
M. Wt: 217.35 g/mol
InChI Key: VGVMDWYLACEBAM-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-3-phenylpropan-2-amine” is a compound with the molecular weight of 253.81 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “1-Cyclohexyl-3-phenylpropan-2-amine” has been reported in the literature. For instance, the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using immobilized whole-cell biocatalysts with ®-transaminase activity .


Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-3-phenylpropan-2-amine” consists of a cyclohexyl group, a phenyl group, and a propan-2-amine group .


Physical And Chemical Properties Analysis

“1-Cyclohexyl-3-phenylpropan-2-amine” is a powder at room temperature . It has a molecular weight of 253.81 .

Scientific Research Applications

Enantioselective Synthesis Applications 1-Cyclohexyl-3-phenylpropan-2-amine has been utilized in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This process involves Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, preserving enantiomeric purity (Lifchits & Charette, 2008).

Enzymatic N-Demethylation Studies The compound has been a subject of research in enzymatic N-demethylation studies. The N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates demonstrated the presence of a kinetic primary isotope effect, indicating that the C-H bond cleavage of the N-methyl group is a rate-limiting step in the N-demethylation of tertiary amines (Abdel-Monem, 1975).

Catalytic Applications The compound has been used in the synthesis of various derivatives, such as N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives, under green chemistry conditions. These syntheses often involve the use of nanoparticles as catalysts and provide environmental and economic advantages due to their efficiency and the reusability of the catalysts (Rouhani & Ramazani, 2018).

Synthesis of GABAB Receptor Antagonists Research has been conducted on the synthesis of analogs of baclofen, including 2-(4-Chlorophenyl)-3-nitropropan-1-amine, which is related to 1-Cyclohexyl-3-phenylpropan-2-amine. These compounds are potential GABAB receptor antagonists and have applications in neurological research (Abbenante, Hughes, & Prager, 1994).

Hydroamination and Dehydrogenation Catalysis It has been studied in the context of catalytic hydrogenation of nitriles and dehydrogenation of amines. Rhodium(I) hydrido compounds have been used as catalysts for these reactions, demonstrating the compound's relevance in synthetic chemistry (Yoshida, Okano, & Otsuka, 1979).

Photophysical Studies The compound has been involved in studies related to photophysical properties, specifically in reactions involving triplet exciplex formation. These studies are important for understanding the photochemical behavior of amines (Salmassi, Eichler, Herz, & Schnabel, 1980).

Safety And Hazards

The safety information for “1-Cyclohexyl-3-phenylpropan-2-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-cyclohexyl-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMDWYLACEBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286213
Record name α-(Cyclohexylmethyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-phenylpropan-2-amine

CAS RN

4442-86-8
Record name α-(Cyclohexylmethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Cyclohexylmethyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-3-phenylpropan-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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